2-Chloro-3,6-dimethyl-5-nitropyridine 2-Chloro-3,6-dimethyl-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1421922-52-2
VCID: VC8073278
InChI: InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)5(2)9-7(4)8/h3H,1-2H3
SMILES: CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-]
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

2-Chloro-3,6-dimethyl-5-nitropyridine

CAS No.: 1421922-52-2

Cat. No.: VC8073278

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3,6-dimethyl-5-nitropyridine - 1421922-52-2

Specification

CAS No. 1421922-52-2
Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name 2-chloro-3,6-dimethyl-5-nitropyridine
Standard InChI InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)5(2)9-7(4)8/h3H,1-2H3
Standard InChI Key SJLFFVVNWFIDOK-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

2-Chloro-3,6-dimethyl-5-nitropyridine features a pyridine ring substituted with a chlorine atom at position 2, methyl groups at positions 3 and 6, and a nitro group at position 5. Key molecular details include:

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.59 g/mol
IUPAC Name2-Chloro-3,6-dimethyl-5-nitropyridine
SMILESCc1c(C)c(nc(Cl)c1)N+[O-]
InChI KeySJLFFVVNWFIDOK-UHFFFAOYSA-N

The nitro and chloro groups enhance electrophilic reactivity, facilitating further functionalization in synthetic pathways.

Synthesis Methods and Optimization

Key Synthetic Routes

  • Nitration-Amination Pathway:

    • Step 1: Nitration of 2-chloro-6-methylpyridine using HNO₃/H₂SO₄ yields 2-chloro-6-methyl-3-nitropyridine.

    • Step 2: Amination with dimethylamine under controlled conditions produces the target compound.

    • Yield: ~85%.

  • One-Pot Method (Patent CN109456257B):

    • Reactants: Nitromethane and 2-halogenated acrylate .

    • Catalysts: Lewis acids (e.g., CuCl) and organic bases (e.g., DBN) .

    • Conditions: 70–120°C, 3–5 hours .

    • Yield: 89.5% .

  • Chlorination of Hydroxy Precursor:

    • Reactants: 2-hydroxy-5-nitropyridine with POCl₃ and PCl₅ .

    • Conditions: 100–105°C, 5 hours .

    • Yield: 95.3% .

Industrial-Scale Production

Industrial processes utilize continuous flow reactors and automated systems to optimize safety and efficiency. Key parameters include:

  • Temperature Control: Maintained at 60–120°C to prevent decomposition .

  • Catalyst Selection: CuCl or Pd/C for enhanced reaction rates .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointEstimated >250°C
Density~1.3 g/cm³ (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane)
Storage ConditionsInert atmosphere, 2–8°C

Biological Activity and Applications

Antimicrobial Activity

Studies indicate broad-spectrum efficacy against bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Agrochemical Applications

  • Herbicides/Pesticides: Serves as an intermediate in compounds targeting plant pathogens .

ParameterDetails
Hazard StatementsH301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled)
Precautionary MeasuresUse PPE (gloves, goggles), avoid inhalation
StorageSealed, dry, under inert gas
UN Number2811 (Class 6.1, Packing Group III)

Comparison with Structural Analogs

CompoundSubstituentsBioactivity
2-Chloro-5-nitropyridineCl, NO₂ at positions 2, 5Antimicrobial
6-Chloro-3-nitro-2-picolineCl, NO₂, CH₃ at positions 6, 3, 2Enhanced lipophilicity
3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridineBr, Cl, CH₃, NO₂Higher anticancer potency

Future Directions

  • Drug Development: Optimize pharmacokinetics via structural modifications.

  • Green Chemistry: Explore solvent-free or catalytic methods to improve sustainability .

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